molecular formula C9H13NO B12868677 (R)-3-Methyl-2-(1H-pyrrol-1-yl)butanal

(R)-3-Methyl-2-(1H-pyrrol-1-yl)butanal

Cat. No.: B12868677
M. Wt: 151.21 g/mol
InChI Key: MBXTTXMMGFLIQC-VIFPVBQESA-N
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Description

®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is an organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.

Industrial Production Methods

In an industrial setting, the synthesis of pyrrole derivatives, including ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal, can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-2-(1H-pyrrol-1-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole aldehydes or carboxylic acids.

    Reduction: Pyrrole alcohols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

®-3-Methyl-2-(1H-pyrrol-1-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-3-methyl-2-pyrrol-1-ylbutanal

InChI

InChI=1S/C9H13NO/c1-8(2)9(7-11)10-5-3-4-6-10/h3-9H,1-2H3/t9-/m0/s1

InChI Key

MBXTTXMMGFLIQC-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@H](C=O)N1C=CC=C1

Canonical SMILES

CC(C)C(C=O)N1C=CC=C1

Origin of Product

United States

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